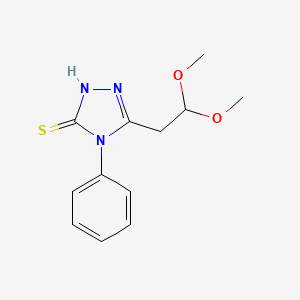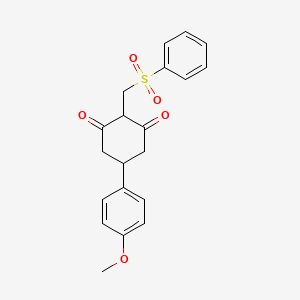![molecular formula C25H22N2O4 B1224006 N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide is a member of benzamides.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- A study by (Zhang, 2013) presented a method for constructing isoindolones, which are structurally novel for medicinal chemistry research. This method involved intramolecular amination of benzylic C–H bonds in related benzamide derivatives.
- Another research by (Kranjc et al., 2012) focused on synthesizing and analyzing the crystal structures of compounds structurally similar to N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide, highlighting their hydrogen-bonded dimer formation.
2. Catalytic and Chemical Properties
- The study by (Konishi et al., 2017) explored the palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives, showing their potential in synthetic chemistry.
- Research by (Xia et al., 2016) demonstrated the sulfonylation of similar compounds, showcasing a method with environmentally benign byproducts.
3. Anticancer Properties
- A study by (Ghorab & Alsaid, 2015) identified quinoline derivatives with significant anti-breast cancer activity, indicating the potential therapeutic applications of related compounds.
- In the research by (Deady et al., 2003), various carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound , showed potent cytotoxic properties against various cancer cell lines.
4. Pharmacokinetics and Bioavailability
- A study on a similar compound, (Kim et al., 2008), focused on the pharmacokinetics, metabolism, and tissue distribution of an ALK5 inhibitor, demonstrating its potential as an anti-fibrotic drug.
5. Antimicrobial Activity
- Research by (Mohsen et al., 2014) synthesized new quinoxaline derivatives with amide moieties and evaluated their antimicrobial activity, suggesting potential applications in combating microbial infections.
Propriétés
Nom du produit |
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide |
|---|---|
Formule moléculaire |
C25H22N2O4 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-[(2,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H22N2O4/c1-30-18-11-13-19(21(15-18)31-2)23(27-25(29)17-7-4-3-5-8-17)20-12-10-16-9-6-14-26-22(16)24(20)28/h3-15,23,28H,1-2H3,(H,27,29) |
Clé InChI |
RCLKJIVDBWUALW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)


![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)

![N-[2-furanyl-(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B1223934.png)
![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![(4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1223936.png)
![Methyl [1-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1223937.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223943.png)
![2-chloro-5-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B1223944.png)
![N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1223945.png)